1,3-Dichloro-2,6-naphthyridine
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Overview
Description
1,3-Dichloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,6-naphthyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one with triethyl orthoformate can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1,3-Dichloro-2,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its biological activity.
Material Science: The compound is explored for its potential use in the development of advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties and other biological activities.
Uniqueness
1,3-Dichloro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
CAS No. |
2035-53-2 |
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Molecular Formula |
C8H4Cl2N2 |
Molecular Weight |
199.03 g/mol |
IUPAC Name |
1,3-dichloro-2,6-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h1-4H |
InChI Key |
UWNZVORGLNKFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=NC(=C21)Cl)Cl |
Origin of Product |
United States |
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